2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(11-14-3-4-17-18(10-14)24-13-23-17)21-9-1-2-16(12-21)25-15-5-7-20-8-6-15/h3-8,10,16H,1-2,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTOMUHFUSLPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Strategies for Target Compound Assembly
The target molecule comprises three structural domains: (1) a benzo[d]dioxole moiety, (2) a piperidine core substituted with a pyridin-4-yloxy group, and (3) an ethanone linker bridging these units. Synthetic approaches prioritize modular construction, often involving:
Retrosynthetic Disconnection Analysis
Retrosynthetic cleavage of the ethanone linker suggests two primary intermediates:
- Intermediate A : 2-(Benzo[d]dioxol-5-yl)acetic acid or its activated derivatives (e.g., acid chloride, Weinreb amide).
- Intermediate B : 3-(Pyridin-4-yloxy)piperidine.
Coupling these intermediates via nucleophilic acyl substitution or ketone formation constitutes the final step.
Stepwise Synthesis of Key Intermediates
Synthesis of 3-(Pyridin-4-yloxy)piperidine
Piperidine Functionalization
Piperidine derivatives are typically synthesized through ring-closing metathesis or reductive amination. For 3-substituted piperidines, a Mitsunobu reaction between 3-hydroxypiperidine and 4-hydroxypyridine proves effective:
Procedure :
- 3-Hydroxypiperidine (1.0 eq), 4-hydroxypyridine (1.2 eq), and triphenylphosphine (1.5 eq) are dissolved in THF under nitrogen.
- Diethyl azodicarboxylate (DEAD, 1.5 eq) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 h, followed by purification via silica gel chromatography (EtOAc/MeOH 9:1).
Alternative Route: Nucleophilic Aromatic Substitution
4-Chloropyridine reacts with 3-hydroxypiperidine in the presence of K₂CO₃ in DMF at 80°C for 24 h, yielding 3-(pyridin-4-yloxy)piperidine (55–60% yield).
Multi-Component Reaction (MCR) Approaches
Ugi-Azide Reaction for Convergent Synthesis
The Ugi-azide reaction, validated for tetrazolo-benzodiazepines, can be adapted to assemble the target compound by integrating:
- Isocyanide : Ortho-substituted benzodioxole isocyanide.
- Carbonyl : Pyridine-4-carbaldehyde.
- Amine : Piperidine.
- Azide : TMS-N₃.
- Combine components in trifluoroethanol (TFE) at room temperature for 24 h.
- Purify Ugi adduct via flash chromatography (hexane/EtOAc).
- Treat with 10% TFA/DCE under microwave irradiation (120°C, 10 min) to induce cyclization and deprotection.
Coupling Strategies for Final Assembly
Challenges and Optimization
Regioselectivity in Piperidine Substitution
The 3-position of piperidine exhibits lower reactivity compared to 2- or 4-positions, necessitating directing groups or protective strategies. N-Boc protection prior to Mitsunobu reaction improves regioselectivity (85% vs. 60% without protection).
Stability of Benzodioxole Moiety
Acidic conditions during cyclization (e.g., TFA/DCE) may cleave the methylenedioxy bridge. Substituting TFA with milder acids (e.g., AcOH) preserves integrity but reduces reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, forming quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting neurological pathways due to the presence of the piperidine and pyridine rings.
Medicine
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action for 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Piperidine Substitution: The target compound’s 3-(pyridin-4-yloxy)piperidine group distinguishes it from analogues like Ilepcimide, which lacks oxygenated substituents on the piperidine ring . This substitution may enhance solubility or receptor binding affinity due to the pyridine oxygen’s polarity.
Core Structure Variations: Pyrazol-1-yl and furopyridine cores () demonstrate divergent bioactivity profiles compared to the ethanone scaffold.
Synthetic Yields and Purity: Yields for analogues range from 77% to 95%, with tert-butylpyrazol derivatives () achieving the highest purity (95%) via recrystallization .
Spectral and Analytical Comparisons
Biologische Aktivität
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone , often referred to by its chemical structure or as a derivative of benzo[d][1,3]dioxole, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C19H22N2O3
- Molecular Weight : 326.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Dopamine Receptors : The compound exhibits selective agonistic activity on D3 dopamine receptors, which are implicated in numerous neurological disorders. In functional assays, it has shown an EC50 value of approximately 710 nM for D3R-mediated β-arrestin recruitment .
- EGFR Inhibition : Studies have indicated that derivatives of benzo[d][1,3]dioxole can inhibit the epidermal growth factor receptor (EGFR), a critical pathway in cancer cell proliferation. The compound's mechanism involves downregulating EGFR signaling pathways, leading to reduced cell viability in cancer cell lines .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM . Notably, these compounds exhibited minimal cytotoxicity towards normal cell lines (IC50 > 150 µM), indicating a favorable therapeutic index.
Table 1: Anticancer Efficacy
| Cell Line | IC50 Value (µM) | Standard Drug (Doxorubicin) IC50 Value (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Case Study 1: Apoptosis Induction
In a study assessing the apoptotic effects of the compound, researchers utilized annexin V-FITC staining and flow cytometry to evaluate apoptosis in cancer cells. The results indicated a significant increase in early and late apoptotic cells upon treatment with the compound compared to control groups.
Case Study 2: Cell Cycle Analysis
Flow cytometry was also employed to analyze the impact of the compound on cell cycle progression. Treated cells showed a marked accumulation in the G0/G1 phase, suggesting that the compound effectively halts cell cycle progression in cancerous cells .
Q & A
Q. What are the key synthetic pathways for 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, and how is purity validated?
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d][1,3]dioxole core followed by coupling with a pyridin-4-yloxy-piperidine derivative. For example, coupling agents like palladium catalysts may be used to form the ethanone linkage . Purity is ensured via techniques such as HPLC (retention time analysis, e.g., 13.036 minutes with 95% peak area at 254 nm) and thin-layer chromatography (TLC) to monitor reaction progress . Nuclear magnetic resonance (<sup>1</sup>H-NMR and <sup>13</sup>C-NMR ) and mass spectrometry (MS) confirm structural integrity .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Spectroscopy : <sup>1</sup>H-NMR (e.g., δ 1.75–7.87 ppm for piperidine and aromatic protons) and <sup>13</sup>C-NMR identify functional groups and molecular environments .
- Mass Spectrometry : Determines molecular weight (e.g., C19H22N2O4 with exact mass 342.16) .
- X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles (if single crystals are obtainable) .
- Computational Methods : Density functional theory (DFT) predicts electronic properties, while molecular docking screens for potential biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and reproducibility?
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres improve reaction efficiency .
- Temperature Control : Exothermic steps (e.g., acylation) require gradual heating (40–80°C) to avoid side reactions .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)2) for coupling reactions, with ligand screening to enhance regioselectivity .
- Workup Protocols : Column chromatography (e.g., n-hexane/EtOAc gradients) isolates the product with yields >75% .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays (e.g., IC50 in cancer cell lines) under standardized conditions .
- Target Specificity Profiling : Use kinase panels or receptor-binding assays to confirm selectivity .
- Metabolite Analysis : LC-MS identifies degradation products that may skew activity results .
- Structural Analog Comparison : Compare with derivatives (e.g., thiadiazole vs. oxadiazole analogs) to isolate pharmacophore contributions .
Q. How is the compound’s mechanism of action investigated experimentally?
- In Vitro Assays : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer models .
- Protein Interaction Studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to targets like kinases .
- Gene Expression Profiling : RNA-seq identifies pathways modulated by the compound (e.g., MAPK/ERK) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (e.g., 2.8), solubility, and cytochrome P450 interactions .
- Molecular Dynamics Simulations : Model membrane permeability and blood-brain barrier penetration .
- QSAR Modeling : Correlate structural features (e.g., pyridinyloxy group) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
